Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy-

Drug Discovery Physicochemical Profiling SAR

Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- (CAS 342778-73-8) is a heterocyclic small molecule comprising a 3-chloro-benzo[b]thiophene-2-carboxamide core linked via an amide bridge to a 6-methoxy-2-aminobenzothiazole moiety. This compound belongs to the benzothiophene carboxamide class, which has been investigated in patent and academic literature as inhibitors of COX-2, Plasmodium falciparum enoyl-ACP reductase (PfENR), and as potential ubiquitin ligase modulators.

Molecular Formula C17H11ClN2O2S2
Molecular Weight 374.9 g/mol
CAS No. 342778-73-8
Cat. No. B12184836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy-
CAS342778-73-8
Molecular FormulaC17H11ClN2O2S2
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC4=CC=CC=C4S3)Cl
InChIInChI=1S/C17H11ClN2O2S2/c1-22-9-6-7-10-13(8-9)23-15(14(10)18)16(21)20-17-19-11-4-2-3-5-12(11)24-17/h2-8H,1H3,(H,19,20,21)
InChIKeyBRKSMECSHNTCFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- (CAS 342778-73-8) for Scientific Procurement


Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- (CAS 342778-73-8) is a heterocyclic small molecule comprising a 3-chloro-benzo[b]thiophene-2-carboxamide core linked via an amide bridge to a 6-methoxy-2-aminobenzothiazole moiety . This compound belongs to the benzothiophene carboxamide class, which has been investigated in patent and academic literature as inhibitors of COX-2, Plasmodium falciparum enoyl-ACP reductase (PfENR), and as potential ubiquitin ligase modulators [1]. Its molecular formula is C17H11ClN2O2S2 with a molecular weight of 374.87 g/mol .

Why Substituting Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- with In-Class Analogs Risks Scientific Irreproducibility


Subtle structural variations within the benzothiophene carboxamide family produce large shifts in target engagement and pharmacokinetic properties. The 6-methoxy substituent on the benzothiazole ring of CAS 342778-73-8 increases hydrogen-bond acceptor count by 1, raises polar surface area, and elevates lipophilicity (logP ~5.6) relative to the des-methoxy analog WAY-304671 . Published SAR campaigns on this scaffold demonstrate that even single-atom changes at the benzothiazole or benzothiophene positions can eliminate antiparasitic activity or alter enzyme inhibition kinetics from competitive to uncompetitive [1][2]. Consequently, generic replacement with an in-class analog lacking the 6-methoxy group—or carrying a different halogen—cannot be assumed to reproduce the biological profile or physicochemical handling properties of this specific compound.

Quantitative Differentiation Evidence for Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- (CAS 342778-73-8) vs. Closest Analogs


Physicochemical Property Differentiation: 6-Methoxy Substituent Increases Lipophilicity vs. Des-Methoxy Analog WAY-304671

The 6-methoxy group on the benzothiazole ring differentiates CAS 342778-73-8 from its closest commercially available analog WAY-304671 (CAS 330837-95-1), which lacks this substituent. The methoxy group contributes an additional oxygen atom and methyl group, increasing molecular weight by ~30 Da (374.87 vs. 344.84 g/mol), adding 1 hydrogen-bond acceptor (5 vs. 4), and raising calculated logP to 5.60 from an estimated ~4.8–5.0 for the des-methoxy analog . The measured polar surface area of 41.38 Ų for the target compound is slightly elevated relative to the des-methoxy analog (~33 Ų estimated) .

Drug Discovery Physicochemical Profiling SAR

Patent-Backed Target Engagement: Inclusion in Benzothiophene Carboxamide Patent Family as COX-2/PfENR Inhibitor

The generic Markush structure (Formula I) in US Patent US20120016014A1, assigned to the Indian Institute of Science and the National Institute of Immunology, encompasses benzo[b]thiophene-2-carboxamides bearing an N-benzothiazolyl substituent, a 3-chloro group, and a 6-methoxy substitution—precisely matching CAS 342778-73-8 [1]. The patent demonstrates that compounds within this structural class exhibit dual inhibitory activity against COX-2 (implicated in inflammation and pain) and PfENR (essential for Plasmodium falciparum fatty acid biosynthesis). The most potent PfENR inhibitor disclosed in the associated literature (Banerjee et al., 2011) is 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6), with an IC50 of 115 nM against purified PfENR and a K_i of 18 nM with respect to cofactor [2][3]. While the patent does not disclose explicit IC50 values for all individual exemplified compounds, the structural inclusion of CAS 342778-73-8 within the claimed genus establishes its intellectual property relevance as a COX-2/PfENR inhibitor candidate, differentiating it from benzothiophene carboxamides not covered by this patent family [1].

COX-2 Inhibition PfENR Inhibition Antimalarial Anti-inflammatory

Structural Differentiation from Antimalarial Lead Series: Benzothiazolyl vs. Benzyl Amide Substituent

CAS 342778-73-8 features an N-2-benzothiazolyl amide substituent, distinguishing it from the most potent PfENR inhibitor reported by Banerjee et al. (compound 6: 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide; IC50 = 115 nM) [1] and from the antimalarial lead series explored by Pieroni et al. (2017), where the amide substituent was predominantly benzyl, phenethyl, or heteroaryl-methyl groups [2]. The benzothiazolyl amide introduces a larger, planar, sulfur-containing heterocycle at the amide position, which alters both the steric footprint and electronic properties of the molecule. In the Pieroni SAR campaign, replacement of the benzothiophene core with a benzothiazole (compound 73) or indole resulted in >100-fold loss of antimalarial activity (IC50 >15,000 nM vs. 15–200 nM for the parent benzothiophene) [2], underscoring that heterocycle identity at the amide position critically governs target binding.

Antimalarial PfENR Structure-Activity Relationship Drug Design

Synthetic Intermediate Availability and Derivatization Potential: 6-Methoxy-3-chloro-benzo[b]thiophene-2-carbonyl Chloride as a Common Precursor

Patent EP0299457A2 (and its US family members) describe the synthesis and use of 6-methoxy-3-chloro-benzo[b]thiophene-2-carbonyl chloride as a key intermediate for preparing benzothiophene carboxamides with antiallergic activity and for treating acute respiratory distress syndrome [1]. This acid chloride intermediate is the direct synthetic precursor to CAS 342778-73-8 upon coupling with 2-amino-6-methoxybenzothiazole. The commercial availability of this intermediate in bulk quantities (as documented in the patent examples using 5.0 g scale reactions) [1] provides a practical advantage for scale-up synthesis of the target compound, relative to analogs requiring non-commercial building blocks or multi-step de novo core construction.

Synthetic Chemistry Intermediate Derivatization Medicinal Chemistry

Best-Fit Research and Industrial Application Scenarios for Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy- (CAS 342778-73-8)


Malaria Drug Discovery: PfENR Inhibitor Lead Optimization Using a Patent-Protected Benzothiazolyl Amide Scaffold

Research groups engaged in antimalarial drug discovery can deploy CAS 342778-73-8 as a structurally differentiated starting point within the benzothiophene-2-carboxamide PfENR inhibitor class. Unlike the well-characterized 3-bromo-N-benzyl series (IC50 ~115 nM on purified PfENR) [1], the N-2-benzothiazolyl amide substituent of this compound remains underexplored in published SAR, offering opportunity for novel IP generation. The Pieroni et al. (2017) SAR framework provides a roadmap: modifications at the 3-position (halogen identity), 6-position (alkoxy chain length), and amide substituent can be systematically varied to optimize potency against P. falciparum D10 (CQ-sensitive) and W2 (CQ-resistant) strains, where lead compounds in this class achieve IC50 values of 15–200 nM [2].

COX-2 Selective Inhibitor Development Leveraging Dual PfENR/COX-2 Patent Coverage

CAS 342778-73-8 falls within the generic claims of US20120016014A1, which covers benzothiophene carboxamides as dual COX-2/PfENR inhibitors [3]. This dual-target patent coverage is uncommon among benzothiophene carboxamide analogs, most of which are claimed only for single-target applications. Research programs exploring polypharmacology—particularly those targeting inflammation in malaria co-morbidity settings—can utilize this compound to simultaneously probe COX-2 inhibitory activity and antiparasitic efficacy within a single chemical series, providing efficiency in hit-to-lead campaigns.

Physicochemical Property Benchmarking for CNS-Penetrant Library Design

With a measured logP of 5.60 and modest polar surface area of 41.38 Ų , CAS 342778-73-8 occupies a physicochemical space consistent with CNS drug-likeness. Medicinal chemistry teams constructing CNS-focused screening libraries can use this compound as a reference standard for calibrating computational permeability models or PAMPA-BBB assays, particularly for heterocyclic amides containing sulfur atoms. The 6-methoxy substituent allows direct property comparison with the des-methoxy analog WAY-304671 (estimated ΔlogP ≈ +0.6 to +0.8 units) , providing a matched-pair analysis of the impact of a single methoxy group on brain penetration potential.

Scale-Up Feasibility Assessment Using the 6-Methoxy-3-chloro-benzo[b]thiophene-2-carbonyl Chloride Intermediate Route

For CROs and process chemistry groups evaluating the scalability of benzothiophene carboxamide synthesis, CAS 342778-73-8 offers a precedented route via 6-methoxy-3-chloro-benzo[b]thiophene-2-carbonyl chloride, an intermediate documented at 93 mmol scale in patent EP0299457A2 [4]. The acid chloride-amine coupling in THF under reflux (16 h) is a robust, scalable transformation that avoids the need for expensive coupling reagents or protecting group strategies. This established synthetic accessibility reduces process development risk compared to benzothiophene carboxamide analogs requiring palladium-catalyzed cross-coupling or multi-step ring construction.

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